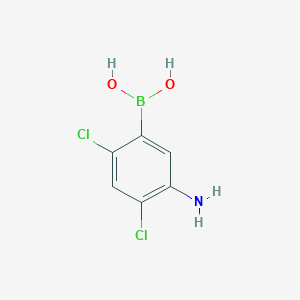

(5-Amino-2,4-Dichlorphenyl)boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Amino-2,4-dichlorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, and have been used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This method allows for the synthesis of a variety of boronic acid derivatives .

Molecular Structure Analysis

The molecular formula of “(5-Amino-2,4-dichlorophenyl)boronic acid” is C6H6BCl2NO2 . The structure includes a phenyl ring with two chlorine atoms and one amino group attached, along with a boronic acid group .

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . They can also participate in protodeboronation reactions .

Wissenschaftliche Forschungsanwendungen

Suzuki-Kupplungsreaktionen

(5-Amino-2,4-Dichlorphenyl)boronsäure wird in Suzuki-Kupplungsreaktionen eingesetzt, einer Art Kreuzkupplungsreaktion, die in der organischen Synthese verwendet wird. Diese Verbindung kann mit Alkinylbromiden oder Anilinen/Thiophenolen reagieren, um verschiedene chemische Strukturen zu bilden, die für die Entwicklung komplexer organischer Verbindungen unerlässlich sind .

Synthese biologisch aktiver Moleküle

Dieses Boronsäurederivat ist an der Synthese biologisch aktiver Moleküle wie N-Hydroxyindol-2-Carboxylate beteiligt. Diese Verbindungen dienen als Inhibitoren für Lactatdehydrogenase, ein Enzym, das am Stoffwechselweg der Lactatproduktion beteiligt ist . Darüber hinaus wird es zur Herstellung von nicht-ATP-kompetitiven MK2-Inhibitoren verwendet, die ein potenzielles therapeutisches Anwendungsspektrum haben .

Katalyse

Organobor-Reagenzien wie this compound spielen eine bedeutende Rolle in der Katalyse. Sie sind an Kreuzkupplungsreaktionen beteiligt und können selbst als Katalysatoren wirken oder andere Katalysatoren in verschiedenen chemischen Reaktionen unterstützen .

Medizinische Chemie

In der medizinischen Chemie wird diese Verbindung zur Entwicklung neuer Medikamente und Therapeutika verwendet. Ihre Rolle bei der Synthese biologisch aktiver Moleküle macht sie wertvoll für die Herstellung von Verbindungen mit potenziellen pharmakologischen Wirkungen .

Polymer- und Optoelektronikmaterialien

Borinsäuren und ihre Derivate werden bei der Herstellung von Materialien für Polymer- und Optoelektronikanwendungen verwendet. Sie tragen zur Entwicklung neuer Materialien mit wünschenswerten Eigenschaften wie Leitfähigkeit oder Lumineszenz bei .

Umweltchemie

Die umweltfreundliche Natur von Organobor-Reagenzien wie this compound macht sie für den Einsatz in umweltchemischen Anwendungen geeignet. Sie werden in Prozessen verwendet, die milde und funktionsgruppenverträgliche Reaktionsbedingungen erfordern .

Wirkmechanismus

Target of Action

(5-Amino-2,4-dichlorophenyl)boronic acid is a boronic acid derivative. Boronic acids are known to be used in the Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are therefore the organic groups involved in these reactions .

Mode of Action

In the Suzuki-Miyaura coupling, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling is a key biochemical pathway affected by (5-Amino-2,4-dichlorophenyl)boronic acid . This pathway involves the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds . The downstream effects of this pathway include the creation of a variety of organoboron reagents, which have been tailored for application under specific Suzuki-Miyaura coupling conditions .

Pharmacokinetics

Boronic acids and their esters are known to be only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability, may be influenced by its stability in aqueous environments .

Result of Action

The molecular and cellular effects of (5-Amino-2,4-dichlorophenyl)boronic acid’s action are largely dependent on the specific reactions it is involved in. As a participant in the Suzuki-Miyaura coupling, the compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of (5-Amino-2,4-dichlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is known to be exceptionally mild and functional group tolerant . Additionally, the stability of boronic acids and their esters in water can impact the compound’s action . Therefore, factors such as pH, temperature, and the presence of other chemical groups can significantly affect the compound’s action and stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-amino-2,4-dichlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BCl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNYZHWDFGLNPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681724 |

Source

|

| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948592-69-6 |

Source

|

| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)

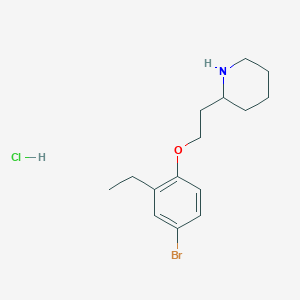

![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)

![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)

![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)

![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)

![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)